Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-
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Overview
Description
Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- is a chemical compound with the molecular formula C13H21Cl2NO. This compound is known for its complex structure, which includes a benzenemethanol core substituted with a chlorine atom and a tert-butylamino group. It is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- typically involves multiple steps:
Starting Materials:
Chlorination: This step is usually carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is typically done by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- is used in various fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the manufacture of specialty chemicals and as a precursor for other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butylamino group is crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3-chloro-a-[1-(methylamino)ethyl]-, hydrochloride: Similar structure but with a methylamino group instead of tert-butylamino.
Benzenemethanol, 3-chloro-a-[1-(ethylamino)ethyl]-, hydrochloride: Contains an ethylamino group.
Uniqueness
The presence of the tert-butylamino group in Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- provides unique steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its analogs.
This detailed overview covers the essential aspects of Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)-, from its synthesis to its applications and unique characteristics
Biological Activity
Benzenemethanol, 3-chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, commonly referred to as a derivative of benzyl alcohol, exhibits various biological activities that are significant in pharmacological and toxicological contexts. This compound is categorized under the broader class of aromatic alcohols and has been studied for its potential therapeutic applications as well as its effects on biological systems.
Chemical Structure and Properties
- Chemical Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 119802-68-5
The compound's structure includes a chloro group and an aminoethyl side chain, which contribute to its biological interactions.
Research indicates that compounds similar to benzenemethanol can influence various biological pathways. The primary mechanisms of action include:
- Inhibition of Enzymatic Activity : Studies have shown that benzyl alcohol derivatives can inhibit certain enzymes involved in metabolic processes.
- Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, potentially leading to altered synaptic transmission.
Antimicrobial Properties
Benzenemethanol derivatives have demonstrated significant antimicrobial activity:
- In vitro Studies : Research has shown efficacy against a range of bacterial strains, suggesting potential as a preservative in pharmaceuticals and food products .
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of benzyl alcohol derivatives:
- Case Study on Galleria mellonella : A study found that treatment with benzyl alcohol resulted in significant alterations in the immune response of wax moth larvae, indicating potential use as an insecticide due to its high toxicity towards insects while being relatively safe for vertebrates .
Toxicological Profile
The safety profile of benzenemethanol is crucial for its application:
- Acute Toxicity : The compound exhibits low acute toxicity, with an LD50 value indicating a relatively safe profile when used in controlled amounts. However, caution is advised due to potential adverse effects at higher concentrations .
Summary of Key Studies
Properties
IUPAC Name |
(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHVQDVGTAELNB-WYUVZMMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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